N-(2-ethoxyphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

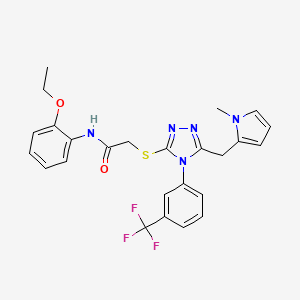

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted at three positions:

- Position 4: A 3-(trifluoromethyl)phenyl group, which enhances electron-withdrawing properties and metabolic stability.

- Position 5: A (1-methyl-1H-pyrrol-2-yl)methyl substituent, contributing to π-π stacking interactions in biological systems.

- Position 3: A thioacetamide side chain linked to an N-(2-ethoxyphenyl) moiety, influencing solubility and receptor binding.

The trifluoromethyl group is notable for its lipophilicity and resistance to oxidative metabolism, making it a common pharmacophore in agrochemicals and pharmaceuticals . The ethoxyphenyl group may improve oral bioavailability compared to bulkier aromatic substituents.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N5O2S/c1-3-35-21-12-5-4-11-20(21)29-23(34)16-36-24-31-30-22(15-18-10-7-13-32(18)2)33(24)19-9-6-8-17(14-19)25(26,27)28/h4-14H,3,15-16H2,1-2H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMFHTTXEHCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrrole moiety, which are known to contribute to various biological activities. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exert their effects through multiple pathways, including:

- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in cell proliferation.

- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell lines by inducing apoptosis.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The growth inhibition was measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| TC32 | 0.92 | Induction of apoptosis |

| PANC1 | 1.5 | Cell cycle arrest |

| MCF7 | 0.75 | Inhibition of proliferation |

Structure–Activity Relationship (SAR)

Studies have shown that modifications to the chemical structure can significantly alter biological activity. For instance:

-

Substitutions on the Triazole Ring : Variations in substituents can lead to enhanced or diminished activity.

Modification Effect on GI50 (μM) Methyl substitution at position 5 Decreased potency (GI50 = 1.8) Fluoro substitution at position 3 Increased potency (GI50 = 0.5)

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, this compound demonstrated a significant reduction in cell viability compared to controls.

"The compound induced apoptosis through the activation of caspase pathways."

- Breast Cancer Models : In MCF7 breast cancer models, the compound was shown to inhibit tumor growth significantly when administered at concentrations above its GI50.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact on Activity :

- The trifluoromethyl group in the target compound enhances electronegativity and binding to hydrophobic enzyme pockets compared to chlorophenyl or methylphenyl groups in analogs .

- Ethoxyphenyl vs. isopropylphenyl : The former improves solubility, while the latter may enhance membrane permeability .

Synthetic Efficiency: Hotsulia et al.

Toxicity and Stability :

- Chlorinated analogs (e.g., 476486-03-0) risk bioaccumulation, whereas the trifluoromethyl group in the target compound is more metabolically stable .

- Pyrazole-containing derivatives (e.g., ) show lower cytotoxicity in preliminary screenings compared to pyrrole derivatives, possibly due to reduced metabolic activation.

Table 2: Predicted Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.